molecular formula C23H32O6 B12293142 21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one

21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one

Cat. No.: B12293142
M. Wt: 404.5 g/mol
InChI Key: TYKFSLOWQCQNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes acetylation, hydroxylation, and other functional group modifications under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the use of high-pressure reactors, temperature control, and solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions

21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The compound’s effects are mediated through complex biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

21-Acetoxy-11beta,17alpha,20alpha-trihydroxypregna-1,4-dien-3-one is unique due to its specific acetoxy and hydroxyl functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and therapeutic potential .

Properties

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-20,26-28H,4-5,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKFSLOWQCQNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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